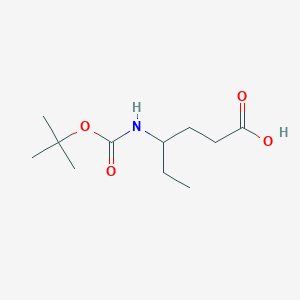

4-((tert-Butoxycarbonyl)amino)hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((tert-Butoxycarbonyl)amino)hexanoic acid is a chemical compound with the molecular formula C11H21NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)hexanoic acid typically involves the reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

4-((tert-Butoxycarbonyl)amino)hexanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: It can be used in peptide synthesis through coupling with other amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

Deprotection: Removal of the Boc group yields 6-aminohexanoic acid.

Coupling: Formation of peptide bonds with other amino acids, leading to dipeptides or longer peptide chains.

科学的研究の応用

4-((tert-Butoxycarbonyl)amino)hexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

作用機序

The primary function of 4-((tert-Butoxycarbonyl)amino)hexanoic acid is to serve as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .

類似化合物との比較

Similar Compounds

4-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a hexanoic acid chain.

tert-Butoxycarbonyl-L-histidine: Contains a Boc-protected histidine residue.

Uniqueness

4-((tert-Butoxycarbonyl)amino)hexanoic acid is unique due to its linear aliphatic chain, which provides flexibility in peptide synthesis. This flexibility allows for the creation of a wide variety of peptide sequences and structures, making it a valuable tool in organic synthesis and medicinal chemistry .

生物活性

4-((tert-Butoxycarbonyl)amino)hexanoic acid, also known as N-epsilon-Boc-D-lysine, is a derivative of the amino acid lysine. This compound is primarily utilized in peptide synthesis due to its protective tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions during chemical processes. Understanding its biological activity is crucial for applications in drug design and development.

Structural Characteristics

The molecular structure of this compound includes:

- Amino Group : Essential for peptide bond formation.

- Carboxylic Acid Group : Contributes to the compound's acidity and reactivity.

- tert-Butoxycarbonyl Group : Acts as a protecting group, enhancing stability during synthesis.

The biological activity of this compound is primarily linked to its role as a substrate for various enzymes. It has been shown to interact with serine proteases involved in coagulation and fibrinolysis, indicating potential applications in hemostatic therapies . The compound's solubility in different solvents suggests favorable pharmacokinetic properties, enhancing its bioavailability.

Biological Activities and Applications

Research has demonstrated several biological activities associated with this compound and its derivatives:

- Antimicrobial Properties : Various derivatives exhibit significant antimicrobial effects, making them promising candidates for antibiotic development.

- Hemostatic Activity : Studies indicate that certain amide derivatives of this compound can influence blood coagulation parameters, such as prothrombin time (PT), suggesting potential use in treating bleeding disorders .

- Peptide Synthesis : The compound serves as a valuable building block in synthesizing peptides with various biological functions, including those targeting specific receptors or enzymes.

Study on Hemostatic Activity

A study evaluated the hemostatic activity of several amide derivatives derived from this compound. The clot formation and fibrinolysis (CFF) assay revealed that certain derivatives significantly reduced prothrombin time compared to controls, indicating enhanced coagulation properties. Notably, amide derivatives exhibited no significant cytotoxic effects on peripheral blood cells, highlighting their safety profile for potential therapeutic use .

Antimicrobial Activity Assessment

Another research effort focused on assessing the antimicrobial efficacy of this compound derivatives against various bacterial strains. The findings indicated that certain modifications to the structure enhanced antimicrobial potency, suggesting pathways for developing new antibiotics based on this scaffold.

Comparative Analysis

The following table summarizes key characteristics and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Nitrophenylalanine | Contains a nitrophenyl group | Antimicrobial properties |

| Boc-Lysine | tert-butoxycarbonyl protected lysine | Peptide synthesis |

| 6-Aminohexanoic Acid | Simple amino acid structure | Used in polymer chemistry |

| 4-Amino Hexanoic Acid | Basic amine structure | Involved in enzyme interactions |

特性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-8(6-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWBTHVRHUCSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。